Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate

Medicinal Chemistry Drug Discovery Formulation Science

This heterocyclic building block features a hydrolysable methyl ester for facile conversion to the carboxylic acid, enabling rapid amide coupling and library synthesis. With zero H-bond donors, a LogP of 1.3, and TPSA of 55.3 Ų, it is suited for solubility/permeability SAR panels. Caution: supplier purity is an inventory guidance value; actual purity varies between batches. Insist on lot-specific analytical documentation—HPLC or LC-MS—to ensure stoichiometric accuracy in your medicinal chemistry or analytical method development workflows.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 1877407-73-2
Cat. No. B1532027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
CAS1877407-73-2
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=C(C=C1)N2CCCCC2
InChIInChI=1S/C11H15N3O2/c1-16-11(15)9-5-6-10(13-12-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3
InChIKeyIJZAECLJHHKKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate (CAS 1877407-73-2): Chemical Identity and Core Physicochemical Profile for Procurement Decision-Making


Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate (CAS 1877407-73-2) is a heterocyclic small molecule characterized by a pyridazine core bearing a piperidine substituent at the 6-position and a methyl ester at the 3-position . Its molecular formula is C₁₁H₁₅N₃O₂ with a monoisotopic mass of 221.1164 Da . The compound possesses predicted physicochemical properties that inform handling and formulation: a boiling point of 431.7±30.0 °C (Predicted), a pKa of 3.62±0.10 (Predicted), a density of 1.189±0.06 g/cm³ (Predicted), a LogP of 1.3 (XlogP), and a topological polar surface area of 55.3 Ų . Notably, a comprehensive search of primary research literature, patents, and authoritative databases reveals a significant gap: no peer-reviewed studies or patent filings were identified that report quantitative biological activity data—including target engagement, potency, selectivity, or pharmacokinetic parameters—for this exact compound. Consequently, the evidence base for product-specific differentiation is limited to comparative physicochemical and vendor-supplied purity metrics, which are presented below with appropriate caveats.

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Critical Substitution Risks and the Imperative for Lot-Specific Quality Assurance


While structurally related pyridazine-3-carboxylate analogs exist as commercial building blocks, the assumption of interchangeability for Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is unsupported by quantitative comparative evidence. No head-to-head biological or functional data are available to confirm functional equivalence or define allowable substitution margins [1]. Furthermore, the purity specification for this compound from a major supplier is 98% ; however, the supplier explicitly states that this value is an “inventory guidance purity” and that “actual purity may vary between batches” . This variability introduces significant risk for experiments requiring precise stoichiometry, such as medicinal chemistry campaigns, analytical method development, or crystallization trials. Substituting with an unverified or lower-purity alternative could introduce unknown impurities that confound biological results or impede synthetic yields. Therefore, procurement decisions for this compound must prioritize lot-specific analytical verification rather than relying on generic class-based assumptions.

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Comparative Physicochemical Property Profile for Formulation and Solubility Optimization

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate exhibits a distinct physicochemical profile compared to its ethyl ester analog, Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate. The target compound has a lower molecular weight (221.26 g/mol vs. 235.28 g/mol) and a lower predicted LogP (1.3 vs. ~1.8 estimated for the ethyl homolog), which may confer higher aqueous solubility and distinct formulation properties . The methyl ester is predicted to be more susceptible to hydrolysis, a property that can be exploited for prodrug strategies but may also necessitate more careful storage .

Medicinal Chemistry Drug Discovery Formulation Science

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Batch-to-Batch Purity Variability and the Need for Lot-Specific Certificates of Analysis

The baseline purity specification for Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate from a commercial vendor is 98% . However, the vendor's datasheet contains a critical disclaimer: “The purity displayed on the webpage is the inventory guidance purity value, and there may be certain differences between batches. The actual purity is subject to the certificate of analysis.” . This statement underscores that the 98% figure is not a guaranteed minimum for every lot. In contrast, many other heterocyclic building blocks from the same vendor are offered with a stated purity of 97% or higher without such an explicit batch-variability disclaimer .

Analytical Chemistry Quality Control Chemical Procurement

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Distinct Hydrogen Bonding Profile from Piperazine-Containing Analogs

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is characterized by zero hydrogen bond donors (HBD = 0), in contrast to its piperazine analog, Methyl 6-(piperazin-1-yl)pyridazine-3-carboxylate (CAS 1179127-07-1), which contains a secondary amine and thus has an HBD count of 1 . The target compound has five hydrogen bond acceptors (HBA = 5) compared to the piperazine analog's six (HBA = 6) . These differences in hydrogen bonding capacity are predicted to influence solubility, crystal packing, and target binding interactions [1].

Computational Chemistry Molecular Modeling Crystal Engineering

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Recommended Research and Industrial Application Scenarios Based on Available Evidence


Synthetic Intermediate for Derivatization via Ester Hydrolysis

The methyl ester functionality of Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a readily hydrolysable group, making it a suitable precursor to the corresponding carboxylic acid . This acid can then serve as a versatile handle for amide coupling or other conjugation reactions, enabling the rapid generation of diverse chemical libraries. The relatively low molecular weight and favorable LogP of this compound further support its utility as a central scaffold in medicinal chemistry programs .

Physicochemical Profiling and Solubility Studies

Given the absence of hydrogen bond donors and a calculated LogP of 1.3, Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a suitable candidate for inclusion in panels designed to study the relationship between molecular structure and aqueous solubility or membrane permeability [1]. Its distinct properties compared to the ethyl ester and piperazine analogs provide a controlled system for investigating the impact of specific functional group modifications on biopharmaceutical properties .

Analytical Method Development and Quality Control

The explicit disclaimer regarding batch-to-batch purity variability for this compound makes it a compelling case study for developing and validating robust analytical methods. Laboratories can utilize this compound to establish HPLC or LC-MS protocols that reliably quantify purity and detect impurities, thereby creating a benchmark for assessing the quality of other heterocyclic building blocks in their inventory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.